molecular formula C10H17NO2 B13648868 4-Cyclopentylpyrrolidine-2-carboxylic acid

4-Cyclopentylpyrrolidine-2-carboxylic acid

Cat. No.: B13648868
M. Wt: 183.25 g/mol
InChI Key: FAKWCMIZOIBKJF-UHFFFAOYSA-N
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Description

4-Cyclopentylpyrrolidine-2-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylpyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with an amine to form the corresponding imine, followed by reduction and subsequent carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols .

Scientific Research Applications

4-Cyclopentylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopentylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopentylpyrrolidine-2-carboxylic acid stands out due to the combination of the cyclopentyl group and the pyrrolidine ring, which imparts unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-cyclopentylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-8(6-11-9)7-3-1-2-4-7/h7-9,11H,1-6H2,(H,12,13)

InChI Key

FAKWCMIZOIBKJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC(NC2)C(=O)O

Origin of Product

United States

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